molecular formula C13H13N3O3 B1280746 沙利度胺(S-异构体) CAS No. 202271-91-8

沙利度胺(S-异构体)

货号: B1280746
CAS 编号: 202271-91-8
分子量: 259.26 g/mol
InChI 键: GOTYRUGSSMKFNF-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

S-Lenalidomide: is a stereoisomer of lenalidomide, a derivative of thalidomide. It is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. Lenalidomide is widely used in the treatment of multiple myeloma, myelodysplastic syndromes, and other hematologic malignancies .

科学研究应用

Chemistry: Lenalidomide is used as a model compound in the study of stereoisomerism and chiral synthesis. Its derivatives are also studied for their unique chemical properties .

Biology: In biological research, lenalidomide is used to study the mechanisms of immunomodulation and its effects on various cell types, including T cells and natural killer cells .

Medicine: Lenalidomide is extensively used in clinical research for the treatment of multiple myeloma, myelodysplastic syndromes, and other hematologic malignancies. It is also being investigated for its potential use in other cancers and autoimmune diseases .

Industry: In the pharmaceutical industry, lenalidomide is used as a reference compound for the development of new immunomodulatory drugs. Its production methods are also studied for optimization and scalability .

作用机制

Target of Action

S-Lenalidomide, a derivative of thalidomide, primarily targets the E3 ubiquitin ligase complex protein, cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, a pathway responsible for protein degradation . Additionally, lenalidomide also targets Ikaros (IKZF1) and Aiolos (IKZF3) , two zinc finger transcription factors .

Mode of Action

S-Lenalidomide acts by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, lenalidomide induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This leads to the proteasomal degradation of these transcription factors . Furthermore, lenalidomide can phosphorylate co-stimulator receptor CD28, leading to activation of NF-κB, production of interferon gamma (IFN-γ), and proliferation of T cells .

Biochemical Pathways

The action of S-Lenalidomide affects several biochemical pathways. It has been shown to induce apoptosis and affect the Phosphotidylinositol pathway in CLL cells by decreasing activation of pro-survival kinases, erk1/2 and Akt2 . Additionally, lenalidomide exerts immunomodulating effects by altering cytokine production, regulating T cell co-stimulation, and enhancing the NK cell-mediated cytotoxicity .

Pharmacokinetics

Oral lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions . The increase in AUC and Cmax is dose proportional, and interindividual variability in plasma exposure is low to moderate . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours . Renal function is the only important factor affecting lenalidomide plasma exposure .

Result of Action

The result of S-Lenalidomide’s action is the promotion of malignant cell death and enhancement of host immunity . It has potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . The drug is approved by the FDA and EU for the treatment of multiple myeloma, myelodysplastic syndromes, mantle cell lymphoma, follicular lymphoma, and marginal zone lymphoma in selected patients .

Action Environment

The action of S-Lenalidomide can be influenced by various environmental factors. For instance, food affects oral absorption, reducing area under the concentration–time curve (AUC) by 20% and maximum concentration (Cmax) by 50% . Furthermore, lenalidomide distributes into semen but is undetectable 3 days after stopping treatment .

生化分析

Biochemical Properties

S-Lenalidomide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the E3 ubiquitin ligase complex protein, cereblon, modulating its downstream effects . This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific substrates, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are transcription factors involved in lymphoid cell development . Additionally, S-Lenalidomide enhances T-cell and natural killer cell activity, contributing to its immunomodulatory effects .

Cellular Effects

S-Lenalidomide exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In multiple myeloma cells, S-Lenalidomide induces apoptosis and inhibits cell proliferation by degrading transcription factors like Ikaros and Aiolos . It also affects the immune system by enhancing T-cell and natural killer cell activity, leading to improved immune responses against tumor cells . Furthermore, S-Lenalidomide has been shown to inhibit angiogenesis by reducing the production of pro-angiogenic factors .

Molecular Mechanism

The molecular mechanism of S-Lenalidomide involves its binding to cereblon, a component of the CRL4 CRBN E3 ubiquitin ligase complex . This binding alters the substrate specificity of the ligase, leading to the ubiquitination and degradation of specific proteins, such as Ikaros and Aiolos . The degradation of these transcription factors results in the inhibition of cell proliferation and induction of apoptosis in multiple myeloma cells . Additionally, S-Lenalidomide modulates the immune response by enhancing the activity of T-cells and natural killer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-Lenalidomide change over time. The compound is rapidly absorbed and has a short half-life of 3-4 hours . It does not accumulate in plasma upon repeated dosing, indicating its stability and consistent pharmacokinetics . Long-term studies have shown that S-Lenalidomide maintains its efficacy in inhibiting cell proliferation and inducing apoptosis in multiple myeloma cells . Its effects on cellular function may vary depending on the duration of exposure and the specific cellular context .

Dosage Effects in Animal Models

The effects of S-Lenalidomide vary with different dosages in animal models. Studies have shown that higher doses of S-Lenalidomide result in increased efficacy in inhibiting tumor growth and inducing apoptosis . At very high doses, toxic effects such as neutropenia and thrombocytopenia have been observed . It is essential to determine the optimal dosage to balance efficacy and safety in preclinical and clinical studies .

Metabolic Pathways

S-Lenalidomide is involved in several metabolic pathways. It undergoes chiral inversion, hydroxylation, and slow non-enzymatic hydrolysis . The primary route of excretion is through urine, with approximately 82% of the oral dose being excreted within 24 hours . The metabolic pathways of S-Lenalidomide are consistent across different patient populations, regardless of the type of hematologic malignancy .

Transport and Distribution

S-Lenalidomide is rapidly and highly absorbed when administered orally . It distributes into various tissues, including semen, but is undetectable three days after stopping treatment . The compound’s transport and distribution are influenced by factors such as renal function and the presence of transport proteins like P-glycoprotein . Despite being a weak substrate of P-glycoprotein, S-Lenalidomide does not have clinically significant pharmacokinetic interactions with P-glycoprotein substrates or inhibitors .

Subcellular Localization

The subcellular localization of S-Lenalidomide is primarily determined by its interaction with cereblon and the CRL4 CRBN E3 ubiquitin ligase complex . This interaction facilitates the ubiquitination and degradation of specific substrates within the cytoplasm and nucleus . The localization of S-Lenalidomide to these subcellular compartments is crucial for its activity and function in modulating cellular processes and inducing apoptosis in multiple myeloma cells .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of lenalidomide involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form (3RS)-3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione, which is then hydrogenated to produce lenalidomide .

Industrial Production Methods: Industrial production of lenalidomide typically involves the use of transition metals for hydrogenation and various purification techniques to ensure high yield and purity. Optimization of these methods is crucial for cost-effective and scalable production .

化学反应分析

Types of Reactions: Lenalidomide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of lenalidomide, which can have different pharmacological properties .

属性

IUPAC Name

(3S)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTYRUGSSMKFNF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2CC3=C(C2=O)C=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202271-91-8
Record name Lenalidomide, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202271918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LENALIDOMIDE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82TY7L06PO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-Lenalidomide
Reactant of Route 2
S-Lenalidomide
Reactant of Route 3
S-Lenalidomide
Reactant of Route 4
S-Lenalidomide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
S-Lenalidomide
Reactant of Route 6
Reactant of Route 6
S-Lenalidomide
Customer
Q & A

Q1: How does CTP-221 overcome the challenge of rapid epimerization associated with S-Lenalidomide?

A2: CTP-221 is a deuterated analog of S-Lenalidomide specifically designed to address the challenge of epimerization. This modification involves strategically replacing key hydrogen atoms, including those at the molecule's chiral center, with deuterium. [] Studies in various species, including mice, rats, and monkeys, have shown that CTP-221 exhibits significantly greater stability against epimerization compared to S-Lenalidomide. [] This enhanced stability ensures prolonged exposure to the more potent S-enantiomer while minimizing exposure to the R-enantiomer. [] Consequently, CTP-221 holds promise for a superior therapeutic index compared to the racemic Lenalidomide. []

Q2: How does Lenalidomide, and by extension S-Lenalidomide, exert its anti-myeloma effects?

A3: While the precise mechanism of action remains an active area of research, studies suggest Lenalidomide's anti-myeloma effects are mediated, in part, through cereblon (CRBN). [] Lenalidomide, in the presence of CRBN, triggers an accumulation of intracellular immunoglobulin proteins, particularly light chains, within myeloma cells. [] This accumulation disrupts the normal protein folding environment within the endoplasmic reticulum (ER), leading to a condition known as ER stress. [] Myeloma cells are particularly susceptible to ER stress, and prolonged ER stress can trigger cell death, contributing to the anti-myeloma effects. [] Importantly, this mechanism appears to be dependent on CRBN, as cells lacking CRBN are resistant to this effect of Lenalidomide. []

Q3: How does the understanding of Lenalidomide resistance mechanisms contribute to the development of improved treatment strategies for multiple myeloma?

A5: Research has identified the Wnt/β-catenin pathway as a potential driver of resistance to Lenalidomide in multiple myeloma. [] This pathway, when activated, can lead to increased expression of proteins like β-catenin and CD44, ultimately contributing to resistance. [] Understanding this resistance mechanism paves the way for developing new therapeutic strategies. For example, targeting the Wnt/β-catenin pathway with inhibitors could potentially re-sensitize resistant myeloma cells to Lenalidomide, enhancing its effectiveness. [] This example highlights the importance of elucidating the mechanisms of drug resistance to guide the development of more effective treatment approaches for multiple myeloma.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。